molecular formula C20H21F3N2O3S B2375476 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034301-90-9

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2375476
CAS No.: 2034301-90-9
M. Wt: 426.45
InChI Key: BHZXUOWRBVKLDY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzofuran moiety, a dimethylaminoethyl group, and a trifluoromethylphenyl substituent. The dimethylaminoethyl side chain introduces basicity, which may influence solubility and receptor binding.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3S/c1-25(2)17(19-11-15-5-3-4-6-18(15)28-19)12-24-29(26,27)13-14-7-9-16(10-8-14)20(21,22)23/h3-11,17,24H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZXUOWRBVKLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)CC1=CC=C(C=C1)C(F)(F)F)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Benzofuran compounds, a core structure in the molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

It is known that benzofuran derivatives can interact with various cellular targets, leading to changes in cellular function. The presence of the dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzofuran moiety : Implicated in various biological activities.
  • Dimethylamino group : Often associated with enhanced bioavailability.
  • Trifluoromethyl phenyl group : Known to influence pharmacokinetics and receptor binding.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinase Activity : It has been suggested that the compound acts as a tyrosine kinase inhibitor (TKI), targeting pathways involved in tumor growth and angiogenesis. This is particularly relevant in cancers such as colorectal cancer where angiogenesis plays a crucial role in tumor progression .
  • Regulation of Immune Response : Some studies have indicated that this compound may modulate the immune response, potentially converting immunosuppressive tumor microenvironments into immunostimulatory ones. This could enhance the efficacy of concurrent therapies .
  • Cell Proliferation Inhibition : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting its utility as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiangiogenicInhibits VEGFR signaling pathways
AnticancerInduces apoptosis and inhibits proliferation in cancer cells
Immune modulationAlters tumor microenvironment to enhance immune response

Case Studies and Research Findings

  • Colorectal Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of colorectal cancer cells. The mechanism was linked to the downregulation of genes involved in cell cycle progression and upregulation of apoptotic markers .
  • Combination Therapy : In a recent study, this compound was evaluated in combination with standard chemotherapy agents. Results indicated enhanced efficacy compared to monotherapy, particularly in models resistant to conventional treatments.
  • Safety Profile : Clinical trials assessing the safety profile of this compound reported manageable side effects, with most patients tolerating the treatment well. This is critical for its potential use in long-term therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

a) N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide ()
  • Key Features :
    • A simpler sulfonamide with a hydroxyl-substituted tertiary carbon and a methylbenzenesulfonamide group.
    • Exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonding, stabilizing crystal packing .
  • Comparison :
    • The absence of a benzofuran or trifluoromethyl group in this compound reduces aromatic interactions and metabolic stability compared to the target molecule.
    • The hydroxyl group enhances polarity but may reduce membrane permeability.
b) N-[2-({1-[4-(trifluoromethoxy)phenyl]ethyl}amino)ethyl]methanesulfonamide ()
  • Key Features :
    • Contains a trifluoromethoxyphenyl group and a methanesulfonamide backbone.
    • Structural similarity includes the sulfonamide core and fluorine-rich substituents.
  • Comparison: The trifluoromethoxy group offers similar electron-withdrawing effects as the trifluoromethyl group in the target compound but lacks the benzofuran’s aromatic system. The ethylamino linker may confer different conformational flexibility compared to the dimethylaminoethyl group.

Functional Analogues

a) Herbicidal Sulfonamides ()

Compounds like triflusulfuron methyl ester and metsulfuron methyl ester are sulfonylurea herbicides with triazine cores.

  • Key Features :
    • Triazine-linked sulfonamides inhibit acetolactate synthase (ALS), a target in plant growth regulation.
  • Comparison :
    • The target compound lacks the triazine moiety, suggesting a different mechanism of action. However, the sulfonamide group may still enable interactions with biological targets like enzymes or receptors.

Crystallography and Computational Tools

  • Programs like SHELXL () and ORTEP-3 () are critical for refining crystal structures and visualizing molecular geometry. The target compound’s tetrahedral sulfur geometry (common in sulfonamides) could be analyzed using these tools .

Physicochemical Data (Hypothetical Table)

Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide Triflusulfuron Methyl Ester
Molecular Weight ~440 g/mol 243.3 g/mol 364.3 g/mol
LogP (Predicted) ~3.5 (lipophilic) ~1.2 ~2.8
Hydrogen Bond Donors 2 (NH, sulfonamide) 2 (NH, OH) 3 (NH, sulfonamide, triazine)
Key Functional Groups Benzofuran, CF3, dimethylamino Methylbenzenesulfonamide, hydroxyl Triazine, sulfonylurea

Q & A

Q. What are the optimal synthetic routes for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide?

The synthesis typically involves multi-step organic reactions, starting with benzofuran derivatives and sulfonamide precursors. Key steps include nucleophilic substitution and sulfonation, requiring anhydrous solvents (e.g., DMF or dichloromethane) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Purification often employs recrystallization or column chromatography to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic techniques such as ¹H/¹³C NMR and FT-IR are critical for verifying functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if applicable) resolves 3D conformation .

Q. What biological targets are hypothesized for this compound?

The benzofuran and sulfonamide moieties suggest interactions with enzymes (e.g., cyclooxygenases) or receptors (e.g., GPCRs). Preliminary docking studies should prioritize targets with hydrophobic pockets to accommodate the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities across studies?

Discrepancies may arise from assay variability (e.g., fluorescence polarization vs. SPR). Standardize protocols using recombinant proteins and include positive controls (e.g., known inhibitors). Replicate experiments under identical buffer conditions (pH 7.4, 25°C) and validate via orthogonal methods like ITC .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

Introduce electron-withdrawing groups (e.g., fluorine) on the benzofuran ring to reduce CYP450-mediated oxidation. Assess stability in microsomal assays (human/rat liver S9 fractions) and correlate with LogP values (target <3.5) to balance lipophilicity and solubility .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

Systematically vary substituents on the phenyl and benzofuran rings. For example:

  • Replace trifluoromethyl with cyano to assess steric vs. electronic effects.
  • Substitute dimethylamino with pyrrolidine to alter basicity. Evaluate changes via IC₅₀ assays and computational models (e.g., QSAR) .

Methodological Considerations

Q. What analytical techniques quantify the compound in biological matrices?

Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid). Validate linearity (1–1000 ng/mL), recovery (>85%), and matrix effects (ion suppression <20%) per FDA guidelines. Internal standards (e.g., deuterated analogs) improve precision .

Q. How should researchers address solubility challenges during in vitro assays?

Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS with 0.5% Tween-80. For kinetic solubility assays, use nephelometry to determine the compound’s equilibrium solubility in simulated gastric/intestinal fluids .

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